molecular formula C14H12O4 B3060175 2-(4-Methoxyphenoxy)benzoic acid CAS No. 1916-04-7

2-(4-Methoxyphenoxy)benzoic acid

Cat. No.: B3060175
CAS No.: 1916-04-7
M. Wt: 244.24 g/mol
InChI Key: WMNNWPSQMMOCGQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of a methoxy group attached to a phenoxy group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)benzoic acid typically involves the reaction of 4-methoxyphenol with 2-chlorobenzoic acid in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chlorobenzoic acid, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-Hydroxyphenoxy)benzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, forming 2-(4-Methoxyphenoxy)benzyl alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(4-Hydroxyphenoxy)benzoic acid

    Reduction: 2-(4-Methoxyphenoxy)benzyl alcohol

    Substitution: 2-(4-Halophenoxy)benzoic acid (where the halogen can be bromine, chlorine, etc.)

Scientific Research Applications

2-(4-Methoxyphenoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenoxy)benzoic acid
  • 4-(4-Methylphenoxy)benzoic acid
  • 4-(4-Fluorophenoxy)benzoic acid

Uniqueness

2-(4-Methoxyphenoxy)benzoic acid is unique due to the specific positioning of the methoxy group on the phenoxy ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methoxyphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNNWPSQMMOCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172688
Record name Benzoic acid, 2-(4-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1916-04-7
Record name Benzoic acid, 2-(4-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1916-04-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-(4-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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